molecular formula C18H18O2 B15233374 Ethyl 4,4-diphenylbut-2-enoate

Ethyl 4,4-diphenylbut-2-enoate

Cat. No.: B15233374
M. Wt: 266.3 g/mol
InChI Key: LSHIQMXWFZABRL-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4-diphenylbut-2-enoate is an organic compound with the molecular formula C18H18O2. It is an ester derivative of 4,4-diphenylbut-2-enoic acid and is characterized by the presence of two phenyl groups attached to the butenoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-diphenylbut-2-enoate can be synthesized through several methods. One common approach involves the Grignard reaction, where ethyl acetoacetate reacts with phenylmagnesium bromide. The reaction proceeds through the formation of a tertiary alcohol intermediate, which is then dehydrated to yield the desired product .

Another method involves the Fe-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with Grignard reagents. This method provides a straightforward route to the compound with high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process may also involve purification steps such as distillation and recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-diphenylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4,4-diphenylbut-2-enoic acid.

    Reduction: Formation of 4,4-diphenylbut-2-enol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

Ethyl 4,4-diphenylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,4-diphenylbut-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The compound’s effects are often mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Ethyl 4,4-diphenylbut-2-enoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual phenyl groups, which confer distinct steric and electronic properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

ethyl (E)-4,4-diphenylbut-2-enoate

InChI

InChI=1S/C18H18O2/c1-2-20-18(19)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3/b14-13+

InChI Key

LSHIQMXWFZABRL-BUHFOSPRSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.